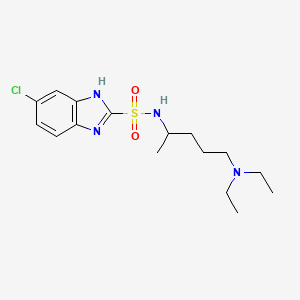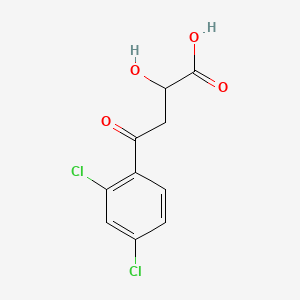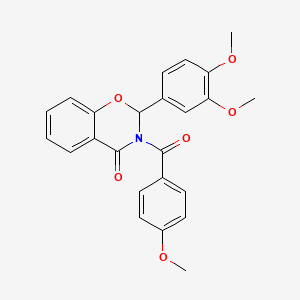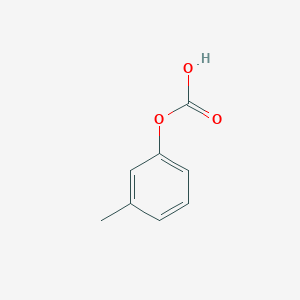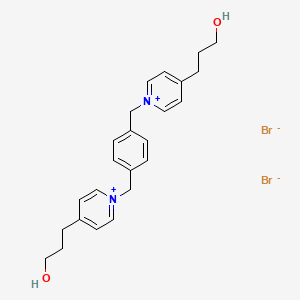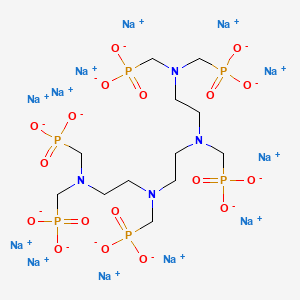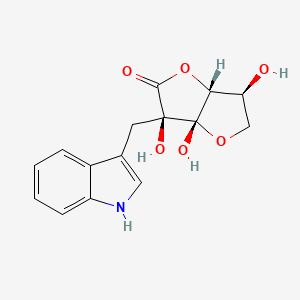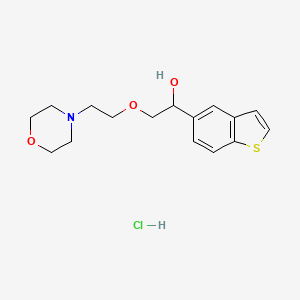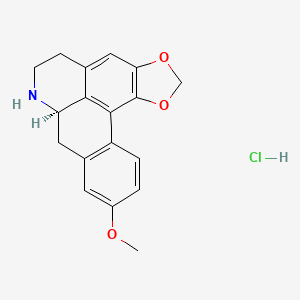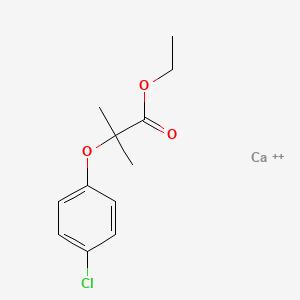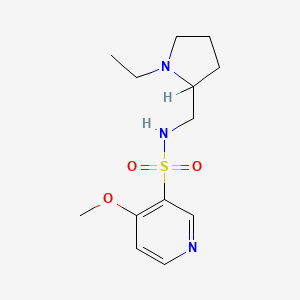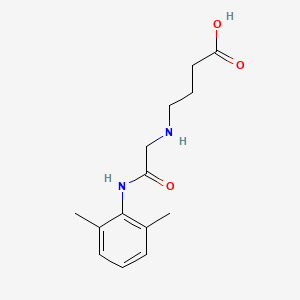
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butanoic acid backbone with a 2,6-dimethylphenyl group and an amino-oxoethyl group attached. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 2,6-Dimethylphenylamine Intermediate: This step involves the reaction of 2,6-dimethylphenylamine with an appropriate reagent to introduce the amino group.
Coupling with Oxoethyl Group: The intermediate is then reacted with an oxoethyl compound under controlled conditions to form the 2-oxoethyl derivative.
Attachment to Butanoic Acid: Finally, the 2-oxoethyl derivative is coupled with butanoic acid using a suitable coupling agent, such as carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to scale up the production efficiently.
化学反応の分析
Types of Reactions
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and phenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
科学的研究の応用
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
2-((2,6-Dichlorophenyl)amino)benzoic acid: This compound is an analog with similar structural features but different substituents, leading to variations in chemical properties and biological activities.
2-((2,6-Dimethylphenyl)amino)benzoic acid: Another analog with a similar core structure but different functional groups, affecting its reactivity and applications.
Uniqueness
4-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)butanoic acid stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
特性
CAS番号 |
123941-02-6 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC名 |
4-[[2-(2,6-dimethylanilino)-2-oxoethyl]amino]butanoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-10-5-3-6-11(2)14(10)16-12(17)9-15-8-4-7-13(18)19/h3,5-6,15H,4,7-9H2,1-2H3,(H,16,17)(H,18,19) |
InChIキー |
NAAZEZUKLGBHJF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


